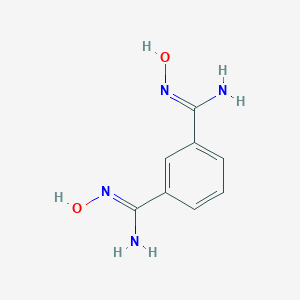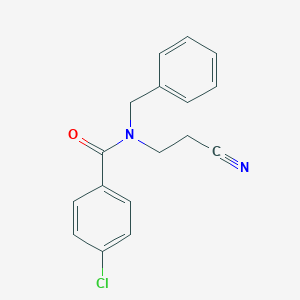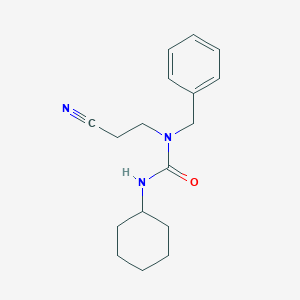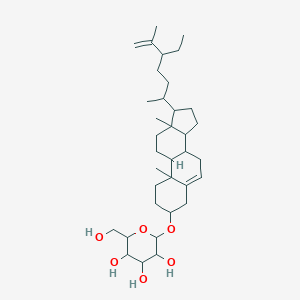
Isophthalamidoxime
Descripción general
Descripción
Isophthalamidoxime, also known as benzene-1,3-diamidoxime, is an organic compound with the molecular formula C8H10N4O2 and a molecular weight of 194.19 g/mol . It appears as white to pale yellow crystals and is known for its coordination activity, allowing it to form complexes with various metal ions . This compound is primarily used as an extractant in fields such as aerospace and nuclear facilities for the concentration and separation of metal ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isophthalamidoxime can be synthesized through the reaction of isophthalonitrile with hydroxylamine hydrochloride in the presence of sodium carbonate in a mixture of ethanol and water. The reaction is carried out under reflux conditions for 14 hours, followed by cooling and recrystallization from absolute ethanol to yield the product . The overall yield of this synthesis method is approximately 73.3% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis route involving isophthalonitrile and hydroxylamine hydrochloride can be scaled up for industrial applications. The process involves careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Isophthalamidoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of reactive amidoxime groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitriles and oximes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amidoximes and related derivatives.
Aplicaciones Científicas De Investigación
Isophthalamidoxime has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry for the extraction and separation of metal ions.
Biology: Investigated for its potential in binding and removing metal ions from biological systems.
Medicine: Explored for its potential use in chelation therapy for metal poisoning.
Mecanismo De Acción
The mechanism of action of isophthalamidoxime involves its ability to form stable complexes with metal ions through coordination bonds. The amidoxime groups in the compound act as chelating agents, binding to metal ions and facilitating their extraction and separation. This property is particularly useful in applications requiring the removal or concentration of specific metal ions from mixtures .
Comparación Con Compuestos Similares
Isophthalamidoxime can be compared with other similar compounds, such as:
Phthalamidoxime: Similar in structure but differs in the position of the amidoxime groups.
Terephthalamidoxime: Another isomer with amidoxime groups in different positions on the benzene ring.
Benzamidoxime: Contains a single amidoxime group attached to a benzene ring.
Uniqueness: this compound is unique due to its specific positioning of amidoxime groups, which enhances its coordination activity and makes it particularly effective in forming stable metal complexes. This property distinguishes it from other similar compounds and makes it valuable in specialized applications .
Propiedades
IUPAC Name |
1-N',3-N'-dihydroxybenzene-1,3-dicarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c9-7(11-13)5-2-1-3-6(4-5)8(10)12-14/h1-4,13-14H,(H2,9,11)(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXOIYJLJWAUQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=NO)N)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)/C(=N/O)/N)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60934711 | |
| Record name | N~1~,N~3~-Dihydroxybenzene-1,3-dicarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15325-51-6 | |
| Record name | Isophthalamidoxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114711 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N~1~,N~3~-Dihydroxybenzene-1,3-dicarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B240747.png)

![2-fluoro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B240753.png)

![4-tert-butyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240758.png)
![2-{[3-(2-Chlorophenyl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B240759.png)

![N-[3-(aminocarbonyl)phenyl]-2-isopropoxybenzamide](/img/structure/B240761.png)
![2-(4-methylphenoxy)-N-[3-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B240762.png)
![4-isopropyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B240763.png)
![4-ethoxy-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240764.png)

![4-fluoro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240770.png)
![N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B240774.png)
